molecular formula C3H3NO B147169 Isoxazole CAS No. 288-14-2

Isoxazole

Cat. No.: B147169
CAS No.: 288-14-2
M. Wt: 69.06 g/mol
InChI Key: CTAPFRYPJLPFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Isoxazole is a five-membered heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound derivatives have been found to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antimicrobial activities . These derivatives act as an anticancer agent with different mechanisms like inducing apoptosis, aromatase inhibition, disturbing tubulin congregation, topoisomerase inhibition, HDAC inhibition, and ERα inhibition .

Mode of Action

The mode of action of this compound derivatives involves various mechanisms. For instance, in their role as anticancer agents, they induce apoptosis, inhibit aromatase, disturb tubulin congregation, inhibit topoisomerase, inhibit HDAC, and inhibit ERα . These interactions with their targets lead to changes that contribute to their biological activity.

Biochemical Pathways

This compound and its derivatives affect various biochemical pathways. For instance, they can induce apoptosis, a process that leads to programmed cell death, which is crucial in preventing the proliferation of cancer cells . They also inhibit the function of topoisomerases, enzymes that play a key role in DNA replication .

Result of Action

The result of this compound’s action at the molecular and cellular level is largely dependent on its mode of action. For instance, its ability to induce apoptosis can lead to the death of cancer cells . Similarly, its inhibition of topoisomerases can interfere with DNA replication, thereby inhibiting the proliferation of cancer cells .

Biochemical Analysis

Biochemical Properties

Isoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . These interactions are crucial for their anti-inflammatory effects. This compound also exhibits antimicrobial properties by interacting with bacterial and fungal proteins, inhibiting their growth and proliferation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound derivatives bind to the active sites of COX enzymes, inhibiting their activity and reducing the production of prostaglandins . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues . This compound also affects gene expression by modulating transcription factors and signaling pathways involved in inflammation and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term studies have shown that this compound maintains its biological activity for several days in vitro . Its stability and degradation can vary depending on the specific derivative and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic window is narrow, and careful dosage optimization is required to avoid toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active or inactive metabolites . This compound can also affect metabolic flux and metabolite levels by modulating enzyme activities and metabolic pathways . For example, this compound derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and other inflammatory mediators .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound derivatives have been found to accumulate in specific tissues, such as the liver and kidneys, where they exert their biological effects . The localization and accumulation of this compound can influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound derivatives have been found to localize in the mitochondria, where they modulate mitochondrial function and induce apoptosis in cancer cells . The subcellular localization of this compound can also affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c1-2-4-5-3-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAPFRYPJLPFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059775
Record name Isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Isoxazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21069
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

45.5 [mmHg]
Record name Isoxazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21069
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

288-14-2
Record name Isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOXAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00SRW0M6PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazole
Reactant of Route 2
Isoxazole
Reactant of Route 3
Isoxazole
Reactant of Route 4
Isoxazole
Reactant of Route 5
Isoxazole
Reactant of Route 6
Isoxazole
Customer
Q & A

Q1: What is the basic structure of an isoxazole ring?

A1: this compound is a five-membered heterocyclic aromatic compound containing one oxygen atom and one nitrogen atom. The nitrogen atom is adjacent to the oxygen atom.

Q2: How can isoxazoles be synthesized?

A2: Isoxazoles can be synthesized via various routes. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes []. Another approach utilizes the reaction of β-keto ethyleneacetals with hydroxylamine, followed by acid-catalyzed cyclization [].

Q3: Can you provide an example of a specific this compound derivative and its spectroscopic data?

A3: Let's take the example of ethyl 3-(9-chloro-10-oxo-9,10-dihydroanthracen-9-yl)-5-methylthis compound-4-carboxylate []. While the full spectroscopic data isn't provided in the paper, it mentions the compound's crystal structure, revealing key information about its conformation and interactions. The this compound ring in this molecule is roughly orthogonal to the anthrone ring. The ester group is almost coplanar with the this compound ring. The crystal structure also highlights weak C—H⋯O and C—H⋯N interactions that contribute to the three-dimensional network of the compound.

Q4: How does the presence of substituents on the this compound ring affect its properties?

A4: The nature and position of substituents significantly influence the reactivity, stability, and biological activity of this compound derivatives. For instance, electron-withdrawing groups can enhance the reactivity towards nucleophilic attack []. The introduction of bulky substituents can impact the compound's conformation and interactions with biological targets [].

Q5: Can isoxazoles undergo ring transformations?

A5: Yes, under certain conditions, isoxazoles can undergo ring transformations to yield other heterocyclic compounds. For instance, they can be converted into furan and pyran derivatives through a ring-opening reaction followed by nucleophilic attack and heterocyclization [].

Q6: What are some notable biological activities exhibited by this compound derivatives?

A6: Isoxazoles display a wide array of biological activities, including antifungal [], antibacterial [], anticancer [, ], anti-inflammatory [], and hypoglycemic effects []. This diversity stems from their ability to interact with various biological targets.

Q7: How do isoxazoles interact with their biological targets?

A7: The mechanisms of action of isoxazoles are diverse and depend on the specific derivative and its target. Some isoxazoles inhibit enzymes involved in crucial metabolic pathways. For example, Leflunomide, a 5-methylthis compound-4-carboxamide derivative, is metabolized to teriflunomide, which inhibits dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis []. This inhibition disrupts DNA and RNA synthesis, impacting cell proliferation. Other isoxazoles exert their effects by binding to receptors or modulating signaling pathways.

Q8: Are there any approved drugs containing the this compound moiety?

A8: Yes, several drugs containing the this compound ring are currently approved for clinical use. Leflunomide, as mentioned earlier, is used to treat rheumatoid arthritis []. Fluralaner, a potent insecticide and acaricide, is another example [].

Q9: How does the structure of an this compound derivative relate to its biological activity?

A9: The structure-activity relationship (SAR) is crucial for understanding and optimizing the biological activity of isoxazoles. Modifications to the substituents, their position on the this compound ring, and the overall molecular scaffold can dramatically affect potency, selectivity, and even the mechanism of action [, ].

Q10: Can you provide a specific example of how structural modifications influence the biological activity of this compound derivatives?

A10: Certainly. In a study exploring the antidiabetic potential of trifluoromethylated flavonoid-based isoxazoles, researchers found that the position and nature of substituents significantly impacted the inhibition of α-amylase, a key enzyme involved in carbohydrate digestion []. For instance, compound 3b, featuring a specific arrangement of substituents, exhibited the most potent inhibitory activity, comparable to acarbose, a known α-amylase inhibitor.

Q11: What are the challenges associated with the development of this compound-based drugs?

A11: Despite their promise, the development of this compound-based drugs faces hurdles such as potential toxicity, metabolic instability, and unfavorable pharmacokinetic properties. Researchers are actively exploring strategies to overcome these challenges, including structural modifications to improve target selectivity, metabolic stability, and drug-like properties.

Q12: Have any studies investigated the toxicity of this compound derivatives?

A12: Yes, toxicological studies are crucial for assessing the safety of this compound derivatives. For example, research on leflunomide and teriflunomide has highlighted concerns about potential liver toxicity and teratogenicity [].

Q13: How are researchers addressing the toxicity concerns associated with this compound-based drugs?

A13: One approach involves modifying the this compound scaffold to reduce the likelihood of toxic metabolites. For instance, shifting the carbonyl group from the 4-position to the 3-position in isoxazolecarboxamide derivatives was found to decrease toxicity while retaining anti-inflammatory activity [].

Q14: Are isoxazoles used in applications beyond medicinal chemistry?

A14: While their biological activity has garnered significant attention, isoxazoles also find applications in other fields. Their unique electronic properties make them suitable building blocks for materials science, particularly in the development of organic semiconductors and luminescent materials [].

Q15: What role do computational methods play in this compound research?

A15: Computational chemistry is an indispensable tool for this compound research, aiding in understanding their structure, reactivity, and interactions with biological targets. Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies provide valuable insights for designing new this compound-based compounds with improved properties [, ].

Q16: Can you elaborate on the use of computational methods in optimizing the biological activity of isoxazoles?

A16: In a study focusing on histone deacetylase (HDAC) inhibitors, researchers utilized molecular docking studies to design novel this compound- and pyrazole-based probes []. These simulations helped to understand how the designed molecules interacted with the active site of HDAC enzymes and optimize their inhibitory potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.